![molecular formula C16H15ClN4O B2708705 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone CAS No. 338414-47-4](/img/structure/B2708705.png)
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone is a useful research compound. Its molecular formula is C16H15ClN4O and its molecular weight is 314.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Colorimetric Sensors for Ion Detection
Hydrazones, including structures related to 3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone, have been explored as colorimetric sensors for selective ion detection. For example, novel hydrazones have been used as colorimetric sensors for the selective detection of acetate ions, demonstrating a change in color upon ion binding due to hydrogen bonding and proton transfer mechanisms (Gupta, Singh, Bhardwaj, & Bandi, 2014). These findings highlight the potential of hydrazone derivatives in the development of sensor materials for environmental and biomedical applications.
Antimicrobial and Antifungal Activities
Hydrazone compounds have shown promising antimicrobial and antifungal activities. Specific hydrazones derived from substituted benzophenones and fluorenone have been synthesized and tested against a variety of fungal strains and bacteria. These studies reveal that certain hydrazones exhibit significant antifungal activity, suggesting their potential use in developing new antimicrobial agents (Naik, Prasad, Spoorthy, & Ravindranath, 2013).
Optical and Electronic Applications
Hydrazones, including those structurally related to this compound, have been studied for their optical and electronic properties. Research has focused on their use in optical power limiting, highlighting their potential in developing optical devices such as limiters and switches due to their nonlinear optical properties (Naseema, Manjunatha, Sujith, Umesh, Kalluraya, & Rao, 2012). Additionally, hole transporting properties of hydrazones have been investigated, revealing their suitability for applications in organic electronics and photovoltaics (Lygaitis, Gražulevičius, Van, Chevrot, Jankauskas, & Jankūnaitė, 2006).
Anticancer Research
Hydrazones have been evaluated for their potential anticancer activities. Studies on pyrazole derivatives, including those with hydrazone groups, have demonstrated promising results in electronic structure analysis, physico-chemical properties, and docking analysis, suggesting their potential as anti-cancer agents. These compounds have shown to interact with key enzymes and receptors, highlighting their relevance in designing new therapeutic agents (Thomas et al., 2019).
Properties
IUPAC Name |
(2E,3E)-1-(4-chlorophenyl)-3-hydrazinylidene-2-[(4-methylphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-11-2-8-14(9-3-11)20-21-15(10-19-18)16(22)12-4-6-13(17)7-5-12/h2-10,20H,18H2,1H3/b19-10+,21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTZPZEOVMALW-OYUXLBQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
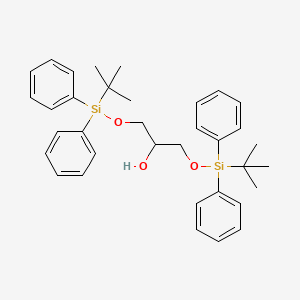
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2708623.png)
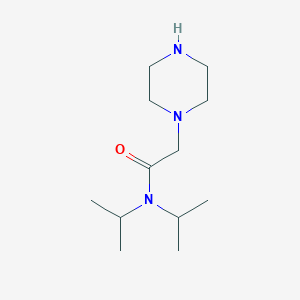
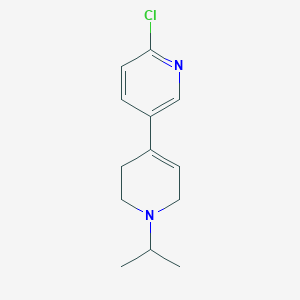
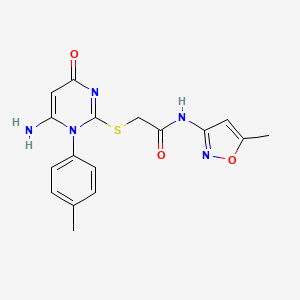
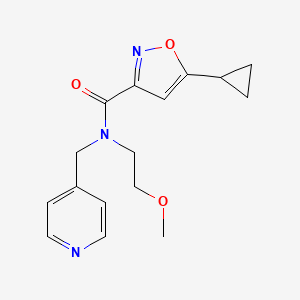
![3-methyl-2-oxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2708629.png)
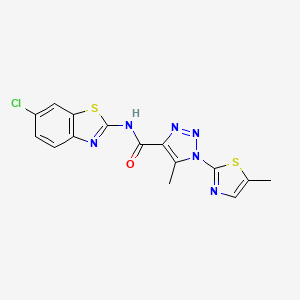
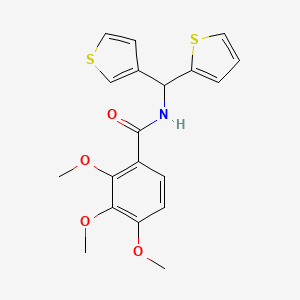


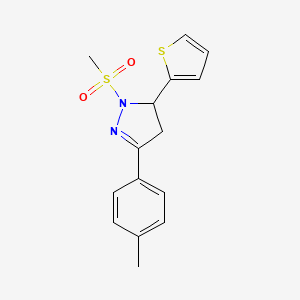
![7-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2708642.png)
![6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2708645.png)
